

Acid Violet 17: A Technical Guide to its Spectroscopic and Application Properties

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic properties of **Acid Violet 17**, a synthetic anionic dye with significant applications in biomedical research and forensic science. The document details its absorption characteristics, provides a protocol for its spectral analysis, and outlines its use in key experimental workflows.

Core Spectroscopic Data

The spectrophotometric properties of **Acid Violet 17** are fundamental to its application. The dye exhibits a strong absorption band in the visible region of the electromagnetic spectrum, which is responsible for its intense violet color.



Parameter	Value	Solvent	Notes
Maximum Absorption Wavelength (λmax)	545 nm	Water	This is the primary peak in the visible spectrum.
Molar Extinction Coefficient (ε)	≥34,000 L·mol ⁻¹ ·cm ⁻¹	Water	Measured at 543-549 nm at a concentration of 0.02 g/L.
Molecular Weight	763.94 g/mol	-	-
Secondary Absorption Peak	197 nm	Not specified	A peak in the UV region, likely corresponding to a different electronic transition.[1]

Absorption Spectrum Characteristics

Acid Violet 17, a triphenylmethane dye, owes its color to a conjugated system of pi electrons. The primary absorption peak at approximately 545 nm in aqueous solutions corresponds to the $\pi \to \pi^*$ electronic transition within this chromophore. The spectrum is characterized by a strong, sharp peak in the green-yellow region, leading to the transmitted light appearing violet. While a full spectrum is not readily available in the public domain, the pronounced lambda max is the most critical feature for most quantitative applications, such as protein concentration determination and forensic analysis. The dye is soluble in water and ethanol, and its aqueous solution is purple.[2]

Experimental Protocol: Determination of Absorption Spectrum

This protocol outlines the methodology for determining the absorption spectrum and lambda max of **Acid Violet 17** using a UV-Visible spectrophotometer.

- 1. Materials and Equipment:
- Acid Violet 17 powder



- Distilled or deionized water (or other appropriate solvent, e.g., ethanol)
- · Volumetric flasks and pipettes
- Quartz or glass cuvettes
- UV-Visible spectrophotometer
- 2. Preparation of Stock Solution:
- Accurately weigh a small amount of **Acid Violet 17** powder.
- Prepare a stock solution of a known concentration (e.g., 100 mg/L) by dissolving the powder in the chosen solvent in a volumetric flask. Ensure complete dissolution.
- 3. Preparation of Working Solutions:
- Perform serial dilutions of the stock solution to prepare a series of working solutions with decreasing concentrations. This is to ensure that the absorbance readings fall within the linear range of the spectrophotometer (typically 0.1 to 1.0).
- 4. Spectrophotometer Setup and Measurement:
- Turn on the spectrophotometer and allow the lamp to warm up.
- Set the wavelength range for the scan (e.g., 300 nm to 800 nm for the visible spectrum).
- Use a cuvette filled with the solvent as a blank to zero the instrument.
- Measure the absorbance of each working solution, starting from the least concentrated.
- Record the full absorption spectrum for a solution that gives a maximum absorbance within the optimal range.
- 5. Data Analysis:
- Identify the wavelength of maximum absorbance (λmax) from the spectrum.



 If performing quantitative analysis, create a calibration curve by plotting absorbance at λmax versus concentration.

Application Workflows

Acid Violet 17 is a versatile dye utilized in various scientific procedures. Below are diagrams illustrating two of its primary applications.



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References

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